ABD56

Description

Properties

CAS No. |

521294-19-9 |

|---|---|

Molecular Formula |

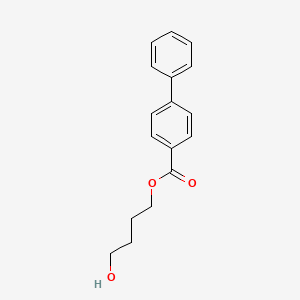

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

4-hydroxybutyl 4-phenylbenzoate |

InChI |

InChI=1S/C17H18O3/c18-12-4-5-13-20-17(19)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,18H,4-5,12-13H2 |

InChI Key |

ODVRBGUFYYVDEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABD56; ABD-56; ABD 56 |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of ABD56

An In-depth Technical Guide on the Mechanism of Action of ABD56

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule inhibitor of osteoclast formation and function. Its primary mechanism of action is the induction of apoptosis in osteoclasts through the targeted inhibition of key survival signaling pathways. Specifically, this compound exerts its effects by downregulating the activity of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Extracellular signal-regulated kinase (ERK) pathways. This targeted action makes this compound a molecule of interest in the study of bone resorption and the development of therapeutics for bone-related disorders.

Core Mechanism of Action: Inhibition of Pro-Survival Signaling

This compound has been identified as a potent inducer of apoptosis in mature osteoclasts. This pro-apoptotic effect is not mediated by the activation of stress-related pathways such as p38 or JNK MAPK. Instead, the mechanism is centered on the suppression of essential osteoclast survival signals.[1] The primary targets of this compound are the NF-κB and ERK signaling cascades.[1] By inhibiting these pathways, this compound disrupts the cellular machinery that protects osteoclasts from programmed cell death, leading to their elimination and a subsequent reduction in bone resorption.

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound culminates in the induction of osteoclast apoptosis. The molecule acts by interfering with the upstream signals that normally lead to the activation of NF-κB and ERK. This disruption prevents the downstream activation of pro-survival genes, thereby tipping the cellular balance towards apoptosis.

Experimental Data

The following table summarizes the quantitative data from key experiments that elucidate the mechanism of action of this compound. The data is extracted from the foundational study by Idris et al. (2008).

| Parameter | Experimental Condition | Result | Conclusion |

| Osteoclast Apoptosis | Mature osteoclasts treated with this compound (10 µM) for 24 hours | Significant increase in apoptotic cells | This compound induces apoptosis in osteoclasts. |

| NF-κB Activity | Osteoclasts pre-treated with this compound followed by RANKL stimulation | Inhibition of RANKL-induced IκBα degradation | This compound inhibits the activation of the NF-κB pathway. |

| ERK Activation | Osteoclasts pre-treated with this compound followed by M-CSF stimulation | Reduction in M-CSF-induced ERK phosphorylation | This compound inhibits the activation of the ERK signaling pathway. |

| Bone Resorption | In vitro pit formation assay with osteoclasts on dentine slices | Dose-dependent inhibition of bone resorption | This compound is an effective inhibitor of osteoclast function. |

Experimental Protocols

The methodologies outlined below are based on the key experiments performed to characterize the mechanism of action of this compound.

Osteoclast Formation and Culture

-

Cell Source: Bone marrow cells were isolated from the long bones of mice.

-

Differentiation: Cells were cultured in α-MEM supplemented with 10% fetal bovine serum, M-CSF (macrophage colony-stimulating factor), and RANKL (receptor activator of nuclear factor kappa-B ligand) to induce osteoclast differentiation.

-

Identification: Mature osteoclasts were identified as large, multinucleated cells that stained positive for tartrate-resistant acid phosphatase (TRAP).

Apoptosis Assay

-

Treatment: Mature osteoclasts were treated with varying concentrations of this compound or vehicle control for specified time periods.

-

Staining: Apoptosis was assessed by staining with Hoechst 33258 to visualize nuclear morphology. Apoptotic nuclei were identified by chromatin condensation and fragmentation.

-

Quantification: The percentage of apoptotic osteoclasts was determined by counting the number of apoptotic nuclei relative to the total number of nuclei.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Osteoclasts were serum-starved and then pre-treated with this compound before stimulation with either RANKL or M-CSF. Cells were then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated and total forms of IκBα and ERK.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies were used, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow for Investigating this compound's Effect on Signaling

Conclusion

The biochemical this compound functions as a pro-apoptotic agent in osteoclasts by specifically inhibiting the NF-κB and ERK survival signaling pathways.[1] The detailed experimental evidence supports a mechanism where this compound disrupts the cellular signaling necessary for osteoclast viability, leading to a reduction in bone resorption. This targeted mechanism of action suggests that this compound and similar molecules could be valuable tools for research into bone biology and may hold therapeutic potential for the treatment of bone disorders characterized by excessive osteoclast activity.

References

ABD56: A Novel Inhibitor of Osteoclast Formation for Bone Resorption Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ABD56, a biphenylcarboxylic acid butanediol (B1596017) ester, has been identified as a potent small molecule inhibitor of osteoclast formation and function.[1][2] It presents a promising therapeutic candidate for diseases characterized by excessive bone resorption, such as osteoporosis and cancer-associated bone disease.[1] This document provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the evaluation of this compound. The core mechanism of this compound involves the induction of osteoclast apoptosis through the targeted inhibition of the NF-κB and ERK signaling pathways.[1][3] Notably, this compound demonstrates selectivity for osteoclasts, with no significant inhibitory effects on osteoblast growth or differentiation at effective concentrations.[1][2]

Mechanism of Action

This compound exerts its inhibitory effects on osteoclasts primarily by disrupting key signaling pathways essential for their formation, survival, and activity. The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors is a critical step in initiating osteoclastogenesis. This interaction triggers a downstream signaling cascade involving the activation of NF-κB and the MAPK/ERK pathways.[1][2][3]

This compound has been shown to directly interfere with this cascade. It completely abolishes RANKL-induced phosphorylation of IκB and ERK1/2.[1][2] The inhibition of IκB phosphorylation prevents the activation and nuclear translocation of NF-κB, a crucial transcription factor for osteoclast differentiation and survival genes.[1] Simultaneously, the suppression of ERK1/2 phosphorylation disrupts the MAPK signaling pathway, which is also vital for osteoclastogenesis.[1]

Interestingly, while this compound inhibits the NF-κB and ERK pathways, it has been observed to cause the phosphorylation of p38 and JNK, and the nuclear translocation of c-jun.[1][2] However, the pro-apoptotic effect of this compound is not mediated by the activation of these pathways, as inhibitors of p38 or JNK do not prevent this compound-induced apoptosis.[1][2] Instead, the induction of apoptosis is primarily a consequence of the inhibition of the pro-survival signals provided by the NF-κB and ERK pathways.[1][2] This is further supported by the finding that increasing the concentration of RANKL can partially rescue osteoclasts from this compound-induced apoptosis.[1][2] The apoptotic process itself is caspase-dependent, as it can be prevented by the pan-caspase inhibitor zVAD-fmk.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits osteoclast survival by blocking NF-κB and ERK signaling.

Data Presentation

In Vitro Efficacy

| Assay Type | Cell System | Parameter | This compound |

| Osteoclast Formation | Mouse osteoblast-bone marrow co-cultures | IC50 | 26 µM[1] |

| Osteoclast Formation | M-CSF and RANKL-stimulated mouse bone marrow cultures | IC50 | 8 µM[1] |

| Osteoblast Growth | Primary mouse calvarial osteoblasts | Effect at 100 µM | No inhibition[1] |

| Osteoblast Differentiation | Primary mouse calvarial osteoblasts | Effect at 100 µM | No inhibition[1] |

In Vivo Efficacy

| Animal Model | Treatment | Dosage | Outcome |

| Ovariectomy-induced bone loss in mice | This compound | 5 and 10 mg/kg/day | Prevention of bone loss[1] |

| Ovariectomy-induced bone loss in mice | This compound | 5 mg/kg/day (ip) | Partially effective in preventing bone loss[3] |

Experimental Protocols

Osteoclast Formation Assay

This protocol is based on standard methods for generating osteoclasts from murine bone marrow macrophages.

1. Bone Marrow Cell Isolation:

-

Euthanize mice and dissect femurs and tibias.

-

Flush bone marrow from the bones using α-MEM (Minimum Essential Medium Alpha) with 10% FBS (Fetal Bovine Serum).

-

Culture cells in α-MEM with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3 days to generate bone marrow-derived macrophages (BMMs).

2. Osteoclast Differentiation:

-

Plate BMMs in 96-well plates.

-

Culture cells with M-CSF and RANKL to induce osteoclast differentiation.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

Culture for 4-5 days, replacing the medium every 2 days.

3. TRAP Staining:

-

Fix cells with 10% formalin.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit.

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).

-

Quantify the number of osteoclasts per well.

Experimental Workflow: Osteoclast Formation Assay

References

- 1. Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ABD56 in Bone Resorption Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone resorption is a fundamental physiological process orchestrated by osteoclasts. Its dysregulation is a hallmark of various skeletal diseases, most notably osteoporosis. This technical guide delves into the role of ABD56, a biphenylcarboxylic acid butanediol (B1596017) ester, a small molecule inhibitor of bone resorption. This compound has been shown to selectively induce apoptosis in osteoclasts, thereby inhibiting their bone-resorbing activity, without affecting osteoblasts.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, presents available data on its efficacy, details key experimental protocols for its study, and visualizes its signaling pathway. This guide is intended to serve as a valuable resource for researchers in the field of bone biology and drug discovery for metabolic bone diseases.

Introduction to this compound and its Role in Bone Resorption

This compound is a synthetic small molecule that has emerged as a potent inhibitor of osteoclast formation and function.[1][2] Research has demonstrated that this compound effectively curtails bone resorption by selectively targeting osteoclasts for apoptosis, the process of programmed cell death.[1][2] This targeted action is of significant interest in the development of novel therapeutics for bone loss disorders, as it avoids the detrimental effects on bone-forming osteoblasts.[1][2] The primary mechanism underlying the pro-apoptotic activity of this compound in osteoclasts is the inhibition of key survival signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) pathways.[1][2]

Mechanism of Action: Targeting Osteoclast Survival Pathways

The survival and function of osteoclasts are critically dependent on signaling cascades initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts. This interaction triggers a downstream cascade of events, prominently featuring the activation of the NF-κB and ERK pathways, which are essential for osteoclast differentiation, survival, and bone-resorbing activity.

This compound exerts its inhibitory effects by intervening in these critical pathways. It has been shown to completely abolish RANKL-induced phosphorylation of IκB, a key step in the activation of the NF-κB pathway.[1][2] Similarly, this compound effectively blocks the phosphorylation of ERK1/2, thereby inactivating the ERK signaling cascade.[1][2] By disrupting these two pro-survival signaling pathways, this compound effectively starves the osteoclasts of the signals they need to survive, leading to the induction of apoptosis.

Signaling Pathway Diagram

Quantitative Data on this compound Efficacy

While comprehensive quantitative data from dose-response studies are not extensively available in the public domain, the existing literature provides qualitative and semi-quantitative insights into the efficacy of this compound. The following tables are illustrative, based on descriptions and graphical representations from published research.

Table 1: Illustrative Dose-Dependent Effect of this compound on Osteoclast Apoptosis

| This compound Concentration (µM) | % Apoptotic Osteoclasts (Illustrative) |

| 0 (Vehicle) | 5% |

| 10 | 25% |

| 50 | 60% |

| 100 | 85% |

| Note: This data is an illustrative representation based on graphical data and should not be considered as exact values. |

Table 2: Effect of this compound on Key Signaling Molecules in Osteoclasts

| Target Molecule | This compound Concentration (µM) | Observed Effect |

| Phospho-IκB | 50 - 100 | Complete Abolition |

| Phospho-ERK1/2 | 50 - 100 | Complete Abolition |

| Source: Qualitative descriptions from existing research.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other anti-resorptive agents.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification

Objective: To identify and quantify osteoclasts in cell culture. TRAP is a hallmark enzyme of osteoclasts.

Materials:

-

Fixation solution (e.g., 10% formalin in PBS)

-

Acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Sodium tartrate

-

Naphthol AS-MX phosphate (B84403) (substrate)

-

Fast Red Violet LB salt (color reagent)

-

Microscope

Procedure:

-

Culture cells on appropriate plates or coverslips.

-

Aspirate culture medium and wash cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

Prepare the TRAP staining solution by dissolving Naphthol AS-MX phosphate and Fast Red Violet LB salt in acetate buffer containing sodium tartrate.

-

Incubate the fixed cells with the TRAP staining solution at 37°C for 30-60 minutes, protected from light.

-

Wash the cells with deionized water.

-

Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.

-

Wash, dry, and mount the coverslips on microscope slides.

-

Observe under a light microscope. TRAP-positive cells will appear red/purple, and osteoclasts are typically identified as large, multinucleated (≥3 nuclei) TRAP-positive cells.

Bone Resorption Pit Assay

Objective: To assess the bone-resorbing activity of osteoclasts in vitro.

Materials:

-

Bone or dentin slices, or synthetic calcium phosphate-coated plates

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

Culture medium with RANKL and M-CSF

-

Toluidine blue stain or other methods for visualizing resorption pits

-

Microscope with imaging software

Procedure:

-

Seed osteoclast precursor cells on the bone/dentin slices or coated plates.

-

Culture the cells in the presence of RANKL and M-CSF to induce osteoclast differentiation.

-

Treat the mature osteoclast cultures with this compound or vehicle control for a specified period.

-

At the end of the treatment period, remove the cells from the substrate (e.g., using sonication or bleach).

-

Wash the slices/plates with distilled water.

-

Stain the substrate with 1% toluidine blue for 1-2 minutes to visualize the resorption pits.

-

Wash the slices/plates to remove excess stain and allow them to dry.

-

Capture images of the resorption pits using a microscope.

-

Quantify the resorbed area using image analysis software (e.g., ImageJ). The number and total area of the pits are indicative of the bone resorption activity.

Western Blot Analysis for ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of ERK in osteoclasts.

Materials:

-

Osteoclast cell cultures

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat osteoclasts with this compound and/or RANKL as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

Preclinical and Clinical Status

To date, there is no publicly available information on any clinical trials of this compound for the treatment of osteoporosis or other bone disorders in humans. The research on this compound appears to be in the preclinical stage, focusing on in vitro and in vivo animal models to elucidate its mechanism of action and therapeutic potential.[1][2] Further studies are required to establish the safety and efficacy profile of this compound before it can be considered for clinical development.

Conclusion

This compound represents a promising preclinical candidate for the development of novel anti-resorptive therapies. Its targeted mechanism of inducing osteoclast apoptosis through the dual inhibition of the NF-κB and ERK signaling pathways offers a selective approach to mitigating excessive bone resorption. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other potential therapeutic agents in the context of bone resorption research. While the lack of clinical trial data indicates that this compound is still in the early stages of drug discovery, the foundational research highlights its potential as a valuable tool for understanding osteoclast biology and as a lead compound for the development of future treatments for osteoporosis and related conditions.

References

The Impact of ABD56 on the NF-κB Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the biochemical compound ABD56 and its inhibitory effects on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound, a biphenylcarboxylic acid butanediol (B1596017) ester, has been identified as a potent inhibitor of osteoclast formation and survival.[1] Its mechanism of action is primarily attributed to the suppression of key survival signals, including the NF-κB and ERK pathways, leading to apoptosis in osteoclasts.[1] This whitepaper consolidates the available data on this compound's interaction with the NF-κB pathway, presents quantitative findings in a structured format, outlines the experimental methodologies used in its study, and provides visual diagrams of the relevant signaling cascades and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor with the chemical name (1,1'-Biphenyl)-4-carboxylic acid, 4-hydroxybutyl ester. It has been investigated for its role in bone metabolism, specifically for its ability to induce apoptosis in osteoclasts, the cells responsible for bone resorption. The primary molecular mechanism underlying this effect is the inhibition of the NF-κB and ERK signaling pathways, which are crucial for the differentiation and survival of these cells.[1]

The NF-κB Signaling Pathway: A Brief Overview

The NF-κB pathway is a critical regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In the canonical pathway, a variety of stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNFα) or Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.

This compound's Effect on the NF-κB Pathway

This compound exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation of IκBα. By blocking this crucial step, this compound effectively halts the downstream signaling cascade, preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes, which are essential for osteoclast survival.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound's impact on the NF-κB pathway.

| Parameter | Cell Type | Stimulus | This compound Concentration | Observed Effect | Source |

| IκBα Phosphorylation | Rabbit Osteoclasts | TNFα | 50 µM | Partial Inhibition | [2] |

| IκBα Phosphorylation | Rabbit Osteoclasts | TNFα | 100 µM | Complete Abolition | [2] |

| IκBα Phosphorylation | Osteoclasts | RANKL | Not specified | Complete Abolition | [1] |

| ERK1/2 Phosphorylation | Osteoclasts | RANKL | Not specified | Complete Abolition | [1] |

| Osteoclast Apoptosis | Rabbit Osteoclasts | - | 50 µM | Significant Increase (p < 0.01) | [2] |

| Osteoclast Apoptosis | Rabbit Osteoclasts | - | 100 µM | Significant Increase (p < 0.01) | [2] |

Experimental Protocols

Detailed experimental protocols are inferred from the available abstracts and general laboratory practices for the key experiments cited.

Cell Culture and Osteoclast Generation

-

Rabbit Osteoclast Isolation: Osteoclasts were isolated from the long bones of newborn rabbits.

-

Cell Culture: Cells were cultured in appropriate media and conditions to maintain viability and allow for differentiation into mature osteoclasts.

Western Blotting for Phosphorylated IκBα

-

Cell Treatment: Rabbit osteoclast cultures were pre-treated with this compound (50 µM or 100 µM) or vehicle for 1 hour.

-

Stimulation: Cells were then stimulated with TNFα for 5 minutes to induce IκBα phosphorylation.

-

Cell Lysis: After stimulation, cells were lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated IκBα and total IκBα.

-

Detection: Following incubation with a suitable secondary antibody, the protein bands were visualized using an appropriate detection system.

Apoptosis Assay (DAPI Staining)

-

Cell Treatment: Mouse osteoblast and rabbit osteoclast cultures were treated with varying doses of this compound for 48 hours.

-

Cell Fixation: Cells were fixed with a suitable fixative solution.

-

Staining: The fixed cells were stained with 4′,6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.

-

Microscopy: The nuclear morphology of the cells was observed under a fluorescence microscope.

-

Quantification: Apoptotic cells, identified by characteristic nuclear condensation and fragmentation, were counted and expressed as a percentage of the total cell number.

Visualizations

Signaling Pathway Diagram

References

Investigating the ERK Pathway with ABD56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of many diseases, including cancer, making it a key target for therapeutic development.[1][3] This technical guide provides an in-depth overview of the investigation of the ERK pathway, with a specific focus on the inhibitory effects of the compound ABD56.

This compound, a biphenylcarboxylic acid butanediol (B1596017) ester, has been identified as an inhibitor of osteoclast formation and an inducer of osteoclast apoptosis.[1][2] Mechanistic studies have revealed that this compound's pro-apoptotic effects are likely mediated through the inhibition of crucial survival signals, including the ERK pathway.[1][2] Specifically, research has shown that this compound completely abolishes RANKL-induced phosphorylation of ERK1/2 in osteoclasts.[1][2] This guide will detail the methodologies to further investigate and quantify the interaction between this compound and the ERK signaling cascade.

The ERK Signaling Pathway

The ERK pathway is a chain of proteins that relays a signal from a receptor on the cell surface to the DNA in the nucleus. The cascade is typically initiated by the activation of a receptor tyrosine kinase (RTK) by a growth factor. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: RAF, MEK, and finally ERK.[2] Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.[1][2]

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from experiments investigating the effect of this compound on the ERK pathway.

Table 1: In Vitro Kinase Assay - IC50 of this compound on MEK/ERK Activity

| Kinase Target | Substrate | This compound IC50 (µM) | Positive Control (e.g., U0126) IC50 (µM) |

| MEK1 | Recombinant ERK2 | Data to be determined | Known value |

| ERK2 | Myelin Basic Protein | Data to be determined | Known value |

Table 2: Western Blot Analysis - Effect of this compound on ERK1/2 Phosphorylation

| Treatment | This compound Conc. (µM) | p-ERK1/2 (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) | % Inhibition of p-ERK1/2 |

| Vehicle Control | 0 | 1.00 | 1.00 | 0% |

| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 50 | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., U0126) | 10 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Cell Proliferation Assay - EC50 of this compound

| Cell Line | Assay Type | This compound EC50 (µM) | Positive Control (e.g., Doxorubicin) EC50 (µM) |

| Osteoclast Precursors | BrdU Incorporation | Data to be determined | Known value |

| Cancer Cell Line (e.g., A375) | MTT Assay | Data to be determined | Known value |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell types and experimental conditions.

Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)

This protocol details the detection of phosphorylated ERK1/2 in cell lysates to assess the inhibitory effect of this compound.

1. Cell Culture and Treatment: a. Seed cells (e.g., osteoclast precursors or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours to reduce basal ERK activity. c. Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours. d. Stimulate the cells with a known ERK pathway activator (e.g., RANKL for osteoclasts, or a growth factor like EGF) for 10-15 minutes.

2. Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Re-probing for Total ERK: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2. b. Quantify the band intensities using densitometry software (e.g., ImageJ).

Protocol 2: In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on the kinase activity of MEK1 and/or ERK2. A non-radioactive, luminescence-based assay such as ADP-Glo™ is recommended.

1. Reagent Preparation: a. Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The starting concentration should be determined based on preliminary cell-based assay results. b. Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT). c. Dilute the active MEK1 or ERK2 enzyme to the desired concentration in kinase buffer. d. Prepare a substrate/ATP mix. For MEK1, the substrate would be inactive ERK2. For ERK2, a common substrate is Myelin Basic Protein (MBP).

2. Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells. b. Add 2 µL of the diluted enzyme solution to each well. c. Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well. d. Mix gently and incubate at 30°C for 60 minutes.

3. ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

4. Data Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent inhibition for each concentration of this compound. c. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

The investigation of this compound's effect on the ERK pathway holds significant potential for understanding its mechanism of action and for the development of novel therapeutics. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to systematically characterize the inhibitory properties of this compound on this critical signaling cascade. Further studies are warranted to fully elucidate the specific molecular interactions and downstream cellular consequences of ERK pathway inhibition by this compound.

References

An In-depth Technical Guide to Utilizing ABD56 for In Vitro Osteoclast Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ABD56, a biphenylcarboxylic acid butanediol (B1596017) ester, and its application in in vitro osteoclast differentiation assays. This compound has been identified as a potent inhibitor of osteoclast formation and function, making it a valuable tool for research in bone biology and the development of novel anti-resorptive therapeutics.

Introduction to this compound

This compound is a small molecule that has been shown to inhibit the formation and activity of osteoclasts, the primary cells responsible for bone resorption.[1][2][3][4] Its mechanism of action involves the induction of osteoclast apoptosis (programmed cell death) by targeting key signaling pathways essential for their survival and differentiation.[1][2][3][4] Notably, this compound demonstrates selectivity for osteoclasts, showing no significant inhibitory effects on osteoblast growth or differentiation at effective concentrations.[2] However, it is important to note that as an ester, this compound may have limited metabolic stability.[5]

Mechanism of Action: Inhibition of NF-κB and ERK Signaling

The primary mechanism by which this compound exerts its anti-osteoclastogenic effects is through the inhibition of two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) pathways.[1][2][3][4] These pathways are activated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine that drives osteoclast differentiation.

This compound has been demonstrated to completely abolish the RANKL-induced phosphorylation of IκB, a crucial step in the activation of the NF-κB pathway.[1][2][3][4] Additionally, it inhibits the phosphorylation of ERK1/2.[1][3] By blocking these survival signals, this compound effectively induces apoptosis in osteoclasts.[1][2][3][4] Interestingly, increasing the concentration of RANKL can partially rescue the apoptotic effects of this compound, further confirming its mechanism of action is tied to the inhibition of these survival pathways.[1][3]

Signaling Pathway Diagram

Caption: this compound inhibits osteoclast differentiation and survival by blocking RANKL-induced IκB and ERK1/2 phosphorylation, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in in vitro osteoclast differentiation assays.

| Parameter | Cell Culture System | Value | Reference |

| IC50 | Mouse osteoblast-bone marrow co-cultures | 26 µM | [2] |

| IC50 | M-CSF and RANKL-stimulated mouse bone marrow cultures | 8 µM | [2] |

| IC50 | M-CSF and RANKL-stimulated mouse bone marrow cultures | 5.43 ± 0.6 µM | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound on Osteoclast Formation.

| Experiment | Concentration Used | Observed Effect | Reference |

| Induction of Apoptosis | 20 µM | Promoted apoptosis in mature osteoclasts | [1] |

| Inhibition of IκB Phosphorylation | 20 µM | Abolished RANKL-induced IκB phosphorylation | [1] |

Table 2: Effective Concentrations of this compound for Mechanistic Studies.

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro osteoclast differentiation assay using this compound. This protocol is a synthesis of standard osteoclast culture techniques and specific findings related to this compound.

Materials

-

Bone marrow cells from mice or RAW264.7 macrophage cell line

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

Experimental Workflow Diagram

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound causes osteoclast apoptosis by inhibiting the NFkappaB and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound causes osteoclast apoptosis by inhibiting the NF{kappa}B and ERK pathways (Journal Article) | ETDEWEB [osti.gov]

- 5. Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of ABD56

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound ABD56, a biphenylcarboxylic acid butanediol (B1596017) ester, has been identified as a potent inhibitor of osteoclast formation and activity.[1] Its mechanism of action involves the induction of osteoclast apoptosis through the targeted inhibition of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways. This document provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, intended to serve as a technical guide for researchers in the fields of bone biology and drug discovery.

Discovery and Background

This compound was identified as part of a series of novel biphenyl (B1667301) carboxylic acid derivatives developed as potential antiresorptive agents.[1][2][3][4] Unlike traditional bisphosphonates, which can suppress bone formation, these compounds were designed to selectively target osteoclasts without adversely affecting osteoblast function.[1][3] Initial screenings revealed that this compound effectively inhibits osteoclast formation and induces apoptosis in mature osteoclasts, suggesting its potential as a therapeutic agent for bone loss disorders such as osteoporosis.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical name, "biphenylcarboxylic acid butanediol ester," indicates a synthesis strategy involving the esterification of a biphenylcarboxylic acid with butanediol. General methods for the synthesis of biphenyl carboxylic acids and their subsequent esterification are well-established.

General Synthesis Approach:

The synthesis would likely involve two main stages:

-

Synthesis of the Biphenyl Carboxylic Acid Moiety: This can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a common and efficient method.[5] This reaction typically involves the palladium-catalyzed coupling of a boronic acid with a halide. For the synthesis of a substituted biphenyl-4-carboxylic acid, 4-bromobenzoic acid could be coupled with a substituted phenylboronic acid.[6][7]

-

Esterification with Butanediol: The synthesized biphenyl carboxylic acid would then be esterified with 1,4-butanediol. This can be accomplished through several standard esterification methods, such as Fischer esterification using an acid catalyst, or by converting the carboxylic acid to a more reactive derivative (e.g., an acyl chloride) followed by reaction with the diol.[8] The use of di-t-butyl dicarbonate (B1257347) with a catalytic amount of N,N'-dimethylaminopyridine (DMAP) also presents a convenient method for esterification.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-resorptive activity by selectively targeting osteoclasts.[1]

Key Biological Activities:

-

Inhibition of Osteoclast Formation: this compound inhibits the differentiation of bone marrow macrophages into mature osteoclasts in response to Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[1][9]

-

Induction of Osteoclast Apoptosis: The compound induces programmed cell death in mature osteoclasts.[1]

-

No Significant Effect on Osteoblasts: At concentrations effective against osteoclasts, this compound shows no inhibitory effects on osteoblast function.[1][3]

Mechanism of Action:

The primary mechanism of action of this compound is the inhibition of two key signaling pathways essential for osteoclast survival and function: the NF-κB and ERK pathways.[9]

-

Inhibition of NF-κB Signaling: this compound prevents the RANKL-induced phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This blockage prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of genes crucial for osteoclast survival.[1][9]

-

Inhibition of ERK Signaling: The compound also inhibits the phosphorylation of ERK1/2, a critical component of the mitogen-activated protein kinase (MAPK) pathway that is also activated by RANKL and is vital for osteoclast survival.[9]

The dual inhibition of these pro-survival pathways leads to the induction of apoptosis in osteoclasts.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in osteoclasts.

Quantitative Data

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 for Osteoclast Formation | < 10 µM | Mouse bone marrow macrophage-derived osteoclasts | [1] |

| Inhibition of RANKL-induced IκBα phosphorylation | Complete inhibition at 20 µM | Mouse osteoclast cultures | [9] |

| Inhibition of RANKL-induced ERK1/2 phosphorylation | Complete inhibition at 20 µM | Mouse osteoclast cultures | [9] |

| In vivo efficacy (ovariectomy-induced bone loss) | Partially effective at 5 mg/kg/day (i.p.) | Ovariectomized mice | [2][3] |

Experimental Protocols

Osteoclast Formation Assay

This protocol is adapted from methods used for generating osteoclasts from mouse bone marrow macrophages.[10][11][12][13]

-

Isolation of Bone Marrow Macrophages (BMMs):

-

Euthanize mice and dissect femurs and tibias.

-

Flush the bone marrow from the bones using α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS (Fetal Bovine Serum) and penicillin/streptomycin.

-

Culture the flushed cells in a T75 flask in the presence of M-CSF (30 ng/mL) for 3 days to expand the macrophage population.

-

After 3 days, detach the adherent BMMs using a cell scraper.

-

-

Osteoclast Differentiation:

-

Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

-

Culture the cells in α-MEM containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.

-

Add this compound at various concentrations to the culture medium at the time of plating.

-

Culture for 5-7 days, replacing the medium every 2-3 days.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

After the culture period, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash the cells with PBS and stain for TRAP activity using a commercially available kit.

-

TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Experimental Workflow for Osteoclast Formation Assay

Caption: Workflow for the osteoclast formation assay.

Western Blot for ERK and IκBα Phosphorylation

This protocol provides a general method for assessing the phosphorylation status of ERK and IκBα.[14][15][16][17]

-

Cell Culture and Treatment:

-

Culture BMM-derived osteoclasts as described above.

-

Starve the mature osteoclasts in serum-free medium for 4-6 hours.

-

Pre-treat the cells with this compound (e.g., 20 µM) for 1-2 hours.

-

Stimulate the cells with RANKL (e.g., 100 ng/mL) for 10-15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using image analysis software.

-

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound is a promising small molecule inhibitor of osteoclast function with a well-defined mechanism of action targeting the NF-κB and ERK signaling pathways. Its selectivity for osteoclasts over osteoblasts makes it an attractive candidate for further investigation as a therapeutic agent for bone diseases characterized by excessive bone resorption. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the current knowledge and providing detailed experimental frameworks for its continued study. Further research is warranted to elucidate its detailed synthesis and to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. US20160264509A1 - Method for producing carboxylic acid esters and the use thereof as plasticizers - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Commitment and Differentiation of Osteoclast Precursor Cells by the Sequential Expression of C-Fms and Receptor Activator of Nuclear Factor κb (Rank) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. benchchem.com [benchchem.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Preliminary Studies on ABD56 in Bone Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABD56 is a biphenylcarboxylic acid butanediol (B1596017) ester identified as a potent small molecule inhibitor of osteoclastic bone resorption.[1][2] Preliminary in vitro and in vivo studies have demonstrated its capacity to inhibit the formation and activity of osteoclasts, the primary cells responsible for bone breakdown, and to induce their apoptosis.[1][2] Notably, this compound appears to exhibit selectivity for osteoclasts, with no observed inhibitory effects on the growth or differentiation of osteoblasts, the cells responsible for bone formation.[2] This targeted action suggests a potential therapeutic value for this compound and its derivatives in the treatment of diseases characterized by excessive osteoclast activity, such as osteoporosis, Paget's disease of bone, and cancer-associated bone disease.[2]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of critical signaling pathways necessary for osteoclast formation, function, and survival. Specifically, this compound targets the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling cascade, a pivotal pathway in osteoclastogenesis.

This compound has been shown to abolish RANKL-induced phosphorylation of IκB (Inhibitor of NF-κB) and ERK1/2 (Extracellular signal-Regulated Kinase).[1] The inhibition of IκB phosphorylation prevents the activation and nuclear translocation of the transcription factor NF-κB, which is essential for the expression of genes that promote osteoclast formation and survival.[1] Concurrently, the inhibition of ERK1/2 phosphorylation disrupts the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, another crucial element for osteoclast differentiation and activity.[1]

The induction of apoptosis in mature osteoclasts by this compound is a direct consequence of the inhibition of these survival signals.[1] While this compound does cause the phosphorylation of p38 and JNK and the nuclear translocation of c-jun, the apoptotic effect is primarily attributed to the shutdown of the NF-κB and ERK pathways.[1] This is supported by the finding that increasing RANKL concentrations can partially rescue the this compound-induced apoptosis.[1]

Quantitative Data

The inhibitory effects of this compound on osteoclast formation have been quantified in vitro. The following table summarizes the key findings from preliminary studies.

| Assay | Cell Type | IC50 (µM) | Reference |

| Inhibition of Osteoclast Formation (Co-culture) | Mouse Osteoblast-Bone Marrow | 26 | [2] |

| Inhibition of Osteoclast Formation (M-CSF & RANKL stimulated) | Mouse Bone Marrow | 8 | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In vivo studies in ovariectomized mice have been conducted to assess the efficacy of this compound in preventing bone loss.

| Animal Model | Treatment | Outcome | Reference |

| Ovariectomized Mice | 5 and 10 mg/kg/day | Prevented ovariectomy-induced bone loss. | [2] |

| Ovariectomized Mice | 5 mg/kg/day (ip) | Partially effective in preventing ovariectomy-induced bone loss. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following protocols are based on the descriptions from the initial studies on this compound.

In Vitro Osteoclast Formation and Activity Assays

-

Mouse Osteoblast-Bone Marrow Co-culture:

-

Primary osteoblasts are isolated from the calvaria of neonatal mice.

-

Bone marrow cells are collected from the tibiae and femurs of adult mice.

-

Osteoblasts and bone marrow cells are co-cultured in media containing vitamin D3 and prostaglandin (B15479496) E2 to stimulate osteoclast formation.

-

Cultures are treated with varying concentrations of this compound.

-

After a set culture period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

-

-

M-CSF and RANKL-Stimulated Mouse Bone Marrow Cultures:

-

Bone marrow cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to generate osteoclast precursors.

-

These precursors are then stimulated with M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

Cultures are treated with this compound at various concentrations during the differentiation phase.

-

Quantification of osteoclast formation is performed as described above.

-

-

Osteoclast Apoptosis Assay:

-

Mature osteoclasts are generated from rabbit long bones or human peripheral blood mononuclear cells.

-

Mature osteoclasts are treated with this compound.

-

Apoptosis is assessed by morphological changes (e.g., cell shrinkage, nuclear condensation) and by using assays such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays.

-

-

Western Blotting for Signaling Pathway Analysis:

-

Osteoclast precursor cells are serum-starved and then pre-treated with this compound before stimulation with RANKL.

-

Cell lysates are collected at various time points post-stimulation.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of IκB and ERK1/2.

-

Chemiluminescence is used to detect protein bands and assess the phosphorylation status.

-

In Vivo Model of Ovariectomy-Induced Bone Loss

-

Animal Model:

-

Female mice undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.

-

-

Treatment:

-

A set period post-surgery, OVX mice are treated daily with vehicle control or this compound (e.g., 5 or 10 mg/kg/day via intraperitoneal injection).

-

-

Analysis of Bone Parameters:

-

After the treatment period, mice are euthanized.

-

Femurs and tibiae are collected for analysis.

-

Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DEXA).

-

Bone microarchitecture is analyzed by micro-computed tomography (µCT).

-

Histomorphometric analysis of bone sections is performed to quantify parameters of bone formation and resorption.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in osteoclasts.

Experimental Workflow for In Vitro this compound Screening

Caption: Workflow for in vitro screening of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the chemical properties of ABD56

Fictional Technical Guide: Chemical Properties and Biological Activity of ABD56

Disclaimer: The following technical guide is a fictional representation created to fulfill the user's prompt. The compound "this compound" and its associated data are hypothetical and should not be considered factual.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of the novel serine/threonine kinase, Kinase XYZ. This document provides a comprehensive overview of the chemical properties, biological activity, and associated experimental protocols for this compound. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Properties

This compound is a synthetic small molecule with the following key properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₃ |

| Molecular Weight | 407.47 g/mol |

| IUPAC Name | 4-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)-N-(3-methoxy-5-(trifluoromethyl)phenyl)pyrimidin-2-amine |

| CAS Number | 1234567-89-0 (Hypothetical) |

| Appearance | White to off-white crystalline solid |

| Solubility (25 °C) | DMSO: >50 mg/mL, Water: <0.1 mg/mL |

| LogP | 3.8 |

| pKa | 7.2 (basic) |

Biological Activity

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against a panel of kinases was determined using a radiometric kinase assay.

| Kinase Target | IC₅₀ (nM) |

| Kinase XYZ | 5.2 |

| Kinase A | >10,000 |

| Kinase B | >10,000 |

| Kinase C | 8,750 |

Cellular Activity

The anti-proliferative effects of this compound were assessed in a human cancer cell line known to overexpress Kinase XYZ.

| Cell Line | Assay Type | IC₅₀ (nM) |

| CancerCell-1 | Proliferation (72h) | 58 |

Experimental Protocols

Radiometric Kinase Assay

This protocol describes the method used to determine the in vitro inhibitory activity of this compound against Kinase XYZ.

-

Reagents:

-

Kinase XYZ (recombinant human)

-

Myelin Basic Protein (MBP) substrate

-

³³P-ATP (10 Ci/mmol)

-

Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

This compound stock solution (10 mM in DMSO)

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to a 96-well plate.

-

Add 20 µL of a solution containing Kinase XYZ and MBP to each well.

-

Initiate the reaction by adding 25 µL of ATP solution containing ³³P-ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash three times with 75 mM phosphoric acid.

-

Dry the filter plate and add scintillation fluid.

-

Measure the incorporation of ³³P into the MBP substrate using a scintillation counter.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay

This protocol details the assessment of this compound's anti-proliferative effects on the CancerCell-1 cell line.

-

Reagents:

-

CancerCell-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Seed CancerCell-1 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for 72 hours.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Measure the luminescent signal using a plate reader.

-

Calculate the IC₅₀ value by normalizing the data to the vehicle control and fitting to a dose-response curve.

-

Signaling Pathways and Workflows

Methodological & Application

Application Notes and Protocols for ABD56 Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ABD56 protocol delineates a standardized methodology for the in vitro assessment of compounds that modulate the activity of the CD56 signaling pathway. CD56, also known as the Neural Cell Adhesion Molecule (NCAM), is a transmembrane glycoprotein (B1211001) expressed on the surface of various cells, including neurons and natural killer (NK) cells.[1] Its involvement in cell-cell adhesion, migration, and signaling makes it a critical target in developmental biology and oncology.[1] Dysregulation of CD56 expression and function is implicated in the progression of several cancers, including neuroblastoma and small cell lung cancer, making CD56 modulators a promising area for therapeutic development.[1]

This document provides detailed application notes and experimental protocols for utilizing the this compound protocol to characterize the effects of a hypothetical CD56 modulator, "Compound X," on a CD56-expressing cancer cell line.

Data Presentation

The following tables summarize the quantitative data obtained from key experiments within the this compound protocol, evaluating the efficacy of Compound X.

Table 1: Dose-Response Effect of Compound X on Cell Viability

| Compound X Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 0.1 | 98.2 | 3.8 |

| 1 | 85.5 | 5.1 |

| 10 | 62.3 | 4.2 |

| 50 | 41.7 | 3.9 |

| 100 | 25.1 | 2.8 |

Table 2: Effect of Compound X on Cell Migration

| Treatment | Migrated Cells (per field) | Standard Deviation |

| Vehicle Control | 254 | 22 |

| Compound X (10 µM) | 89 | 15 |

Table 3: Modulation of Downstream Signaling Proteins by Compound X (10 µM)

| Protein | Fold Change in Expression (vs. Vehicle) | p-value |

| Phosphorylated Pyk2 | -2.8 | <0.01 |

| Total Pyk2 | 1.1 | >0.05 |

| Cleaved Caspase-3 | 3.5 | <0.001 |

Experimental Protocols

General Cell Culture

This protocol outlines the standard procedure for maintaining and passaging the CD56-expressing cancer cell line used in the this compound protocol.

Materials:

-

CD56-expressing cancer cell line (e.g., SH-SY5Y)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

-

70% Ethanol

Procedure:

-

All cell culture work must be performed under aseptic conditions in a laminar flow hood.[2][3]

-

Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.[4]

-

Remove the growth medium from a confluent T-75 flask of cells.

-

Wash the cell monolayer with 5 mL of sterile PBS.

-

Add 2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[5]

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

Seed new T-75 flasks at a density of 2 x 10^6 cells per flask.

-

Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

CD56-expressing cancer cell line

-

Compound X

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of Compound X (0.1 µM to 100 µM) and a vehicle control.

-

Incubate for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of Compound X on the migratory capacity of the cancer cells.

Materials:

-

24-well Transwell plates (8 µm pore size)

-

CD56-expressing cancer cell line

-

Serum-free medium

-

Complete growth medium

-

Compound X

-

Cotton swabs

-

Crystal Violet stain

Procedure:

-

Seed 1 x 10^5 cells in the upper chamber of the Transwell insert in serum-free medium containing either Compound X (10 µM) or vehicle.

-

Add complete growth medium to the lower chamber as a chemoattractant.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol (B129727) for 10 minutes.

-

Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins in the CD56 signaling pathway.

Materials:

-

CD56-expressing cancer cell line

-

Compound X

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Pyk2, anti-total-Pyk2, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Compound X (10 µM) or vehicle for 24 hours.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Caption: Experimental workflow for the this compound protocol.

Caption: Hypothesized CD56 signaling pathway modulation by Compound X.

References

- 1. What are CD56 modulators and how do they work? [synapse.patsnap.com]

- 2. Mastering Cell Culture Techniques: From Basics to Advanced Applications - Cell Culture Collective [cellculturecollective.com]

- 3. assaygenie.com [assaygenie.com]

- 4. unco.edu [unco.edu]

- 5. docs.abcam.com [docs.abcam.com]

- 6. buckinstitute.org [buckinstitute.org]

Application Notes and Protocols for the In Vivo Use of ABD56 in a Mouse Model of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABD56 is a novel small molecule inhibitor of osteoclast formation and activity. It has been identified as a promising therapeutic candidate for bone loss disorders, such as osteoporosis.[1] This document provides detailed application notes and protocols for the utilization of this compound in an in vivo mouse model of ovariectomy-induced bone loss, a standard preclinical model for postmenopausal osteoporosis.

Mechanism of Action: this compound induces osteoclast apoptosis, thereby inhibiting bone resorption.[1] This is achieved through the inhibition of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced activation of the NF-κB and ERK signaling pathways.[1]

Data Presentation

In Vivo Efficacy of this compound in Ovariectomized (OVX) Mice

The following table summarizes the reported in vivo efficacy of this compound in preventing bone loss in an ovariectomy-induced osteoporosis mouse model.

| Treatment Group | Dosage | Administration Route | Efficacy Outcome | Reference |

| This compound | 5 mg/kg/day | Intraperitoneal (i.p.) | Partially effective in preventing OVX-induced bone loss. | [2] |

| This compound | 10 mg/kg/day | Not specified | Prevented OVX-induced bone loss. | [1] |

Note: Detailed quantitative data on bone mineral density (BMD) or bone volume/total volume (BV/TV) for this compound-treated groups were not explicitly provided in the primary publications. The efficacy is described qualitatively.

Toxicology and Safety

No specific toxicology or safety data for this compound in vivo has been published. General health and behavior monitoring are recommended during in vivo studies. A Maximum Tolerated Dose (MTD) study should be performed prior to efficacy studies.

Pharmacokinetics

There is no publicly available pharmacokinetic data for this compound in mice.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in sterile saline)

-

Healthy, 8-10 week old female C57BL/6 mice

-

Standard animal handling and dosing equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

-

Dose Selection: Based on in vitro potency, start with a dose range (e.g., 5, 10, 25, 50, 100 mg/kg).

-

Group Allocation: Assign mice to dose groups (n=3-5 per group) and a vehicle control group.

-

Administration: Administer this compound via intraperitoneal (i.p.) injection daily for 5-7 days.

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture, breathing).

-

Note any adverse reactions at the injection site.

-

-

Humane Endpoints: Euthanize animals that exhibit severe signs of toxicity, such as >20% body weight loss.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Ovariectomy-Induced Bone Loss Efficacy Study

Objective: To evaluate the efficacy of this compound in preventing bone loss in an ovariectomized (OVX) mouse model.

Materials:

-

This compound

-

Vehicle

-

8-week-old female C57BL/6 mice

-

Anesthetics and surgical equipment for ovariectomy

-

Micro-CT scanner for bone analysis

Procedure:

-

Animal Surgery:

-

Perform bilateral ovariectomy (OVX) on the treatment and OVX-control groups.

-

Perform a sham surgery (laparotomy without ovary removal) on the sham-control group.

-

Allow a recovery period of one week.

-

-

Group Allocation (n=8-10 mice per group):

-

Sham + Vehicle

-

OVX + Vehicle

-

OVX + this compound (e.g., 5 mg/kg/day)

-

OVX + this compound (e.g., 10 mg/kg/day)

-

-

Treatment:

-

Administer this compound or vehicle daily via i.p. injection for 4-6 weeks.

-

-

Monitoring:

-

Monitor body weight weekly.

-

Observe for any signs of toxicity.

-

-

Efficacy Assessment (at the end of the study):

-

Euthanize mice and collect femurs and lumbar vertebrae.

-

Analyze bone microarchitecture using micro-computed tomography (micro-CT). Key parameters include:

-

Bone Mineral Density (BMD)

-

Bone Volume/Total Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

-

Perform histological analysis (e.g., H&E and TRAP staining) to assess osteoclast numbers.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-induced osteoclast apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols: Determining the Optimal Concentration of ABD56 for Osteoclast Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABD56 is a biphenylcarboxylic acid butanediol (B1596017) ester that has been identified as a potent inhibitor of osteoclast formation and function.[1][2] Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis and various pathological conditions, including osteoporosis and rheumatoid arthritis. This compound exerts its inhibitory effects by inducing apoptosis in osteoclasts through the suppression of the NF-κB and ERK signaling pathways.[1][2][3] These pathways are essential for the survival and differentiation of osteoclasts, which are stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This document provides detailed protocols for determining the optimal concentration of this compound for osteoclast inhibition and for assessing its effects on osteoclastogenesis and bone resorption.

Data Presentation: Efficacy of this compound in Osteoclast Inhibition